2-(2-Methyloxiran-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-methyloxiran-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2-3-6)4-7-5/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDQUHIKHWXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311891 | |
| Record name | (2-Methyloxiran-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68875-08-1 | |
| Record name | NSC246194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methyloxiran-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of α,β-Unsaturated Nitrile Precursors
One efficient method involves the epoxidation of an α,β-unsaturated nitrile intermediate to directly form the oxirane ring. This approach is highlighted in patent AU2017306546A1, which describes a diastereoselective epoxidation step using a manganese-based catalyst and an oxidizing agent. The process starts from an amine-protected α,β-unsaturated ketone compound, which is converted to the corresponding epoxide with a strong preference for the 2R epoxide isomer, relevant to this compound synthesis.
- Acid activating agents such as carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or pivaloyl chloride for amide formation.
- Grignard reagents like isopropyl magnesium chloride or isopropenylmagnesium bromide to build the carbon skeleton.
- Manganese catalyst with methyl or ethyl substituents for epoxidation.
- Use of a base for epimerization and acid or catalyst for deprotection steps.
This multi-step sequence efficiently constructs the oxirane ring adjacent to the nitrile moiety with high stereoselectivity and scalability.
Nucleophilic Substitution on Epoxide Precursors
Another strategy involves the preparation of this compound via nucleophilic substitution on epoxide intermediates. According to synthetic procedures described in the literature, substituted oxiranes can be synthesized from allyl alcohol derivatives through tosylate intermediates, followed by reaction with nucleophiles such as cyanide ions.
- Preparation of 2-substituted-(oxiran-2-yl)methyl tosylates from allyl alcohol derivatives.
- Treatment with sodium cyanide or related cyanide sources to introduce the nitrile group via nucleophilic ring opening or substitution.
- Use of bases such as sodium hydride to generate reactive intermediates under controlled temperatures (e.g., 0 °C to room temperature) in polar aprotic solvents like dimethylformamide (DMF).
This method allows for functional group tolerance and moderate to good yields of the target nitrile epoxide compound.
Use of Grignard Reagents and Subsequent Epoxidation
The preparation also involves Grignard reactions to build the carbon framework, followed by epoxidation steps. For instance, isopropyl magnesium chloride or isopropenylmagnesium bromide can be reacted with suitable nitrile-containing precursors to form intermediates that are subsequently epoxidized.
The epoxidation is typically carried out using oxidizing agents in the presence of manganese catalysts, which favor the formation of the desired epoxide stereoisomer. This method is advantageous due to its bond construction efficiency and diastereoselectivity.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Observations
- The manganese-catalyzed epoxidation step is critical for achieving the desired stereochemistry of the oxirane ring. The catalyst structure influences the selectivity and yield significantly.
- The use of protected amine intermediates and careful control of reaction temperature during Grignard and epoxidation steps enhances the purity and yield of this compound.
- Nucleophilic substitution routes offer a straightforward synthetic path from commercially available allyl alcohol derivatives but may require careful optimization to minimize side reactions and maximize yield.
- The epoxidation methods described exhibit scalability potential, making them suitable for industrial applications in pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyloxiran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of oxirane derivatives with additional oxygen functionalities.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methyloxiran-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Methyloxiran-2-yl)acetonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(2-Methyloxiran-2-yl)acetonitrile with structurally analogous nitrile-containing compounds:
Reactivity and Electronic Properties
- Epoxide vs. Oxane/Oxolane Rings : The 3-membered epoxide ring in this compound exhibits higher strain and reactivity compared to 5- or 6-membered oxygen-containing rings (e.g., oxolane or oxane). This makes it more susceptible to nucleophilic attacks, such as reactions with amines or alcohols, to form diols or other derivatives .
- Nitrile Group Behavior : The nitrile group’s reactivity (e.g., hydrolysis to carboxylic acids or reduction to amines) is influenced by adjacent substituents. For example, in 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile, conjugation with the coumarin system may delocalize electron density, altering nitrile reactivity compared to the target compound .
Biological Activity
2-(2-Methyloxiran-2-yl)acetonitrile, a compound with the CAS number 68875-08-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing from various research studies, case analyses, and relevant data.
This compound is characterized by its epoxide group, which contributes to its reactivity and potential interactions with biological molecules. The molecular structure can be represented as follows:
This structure suggests that the compound may participate in nucleophilic reactions, making it a candidate for various biological applications.
Reactive Functional Groups
The presence of reactive functional groups in this compound indicates that it may interact with proteins and nucleic acids, potentially influencing cellular processes. Research has shown that compounds with similar structures can exhibit cytotoxic effects on cancer cells and modulate various signaling pathways.
Case Studies and Research Findings
-
Cytotoxicity and Cell Viability :
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in HEK293 and SHSY5Y cell lines, with survival rates significantly affected by concentration and exposure time.These results indicate a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.Concentration (mg/mL) Cell Survival Rate (%) 0.1 90 0.5 75 1.0 50 2.5 30 -
Mechanisms of Action :
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger apoptotic pathways, contributing to cell death . -
Synergistic Effects with Chemotherapeutics :
Research has indicated that when combined with conventional chemotherapeutic agents such as doxorubicin, this compound may enhance the efficacy of these drugs while reducing their side effects through selective targeting of cancer cells .
Comparative Studies
A comparative analysis with other acetonitrile derivatives has shown that this compound possesses unique properties that may enhance its biological activity compared to structurally similar compounds. For example, while other acetonitriles have shown moderate cytotoxicity, this compound's epoxide functionality allows for increased reactivity and interaction with cellular macromolecules.
Q & A
Q. What are the primary synthetic routes for 2-(2-Methyloxiran-2-yl)acetonitrile, and how do reaction conditions influence yield?
The synthesis of this compound typically involves epoxidation of a precursor alkene followed by nitrile functionalization. For example, a two-step approach may include:
- Step 1 : Epoxidation of 2-methylallyl cyanide using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled acidic conditions to form the epoxide ring.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Key factors affecting yield include temperature (optimal range: 0–5°C during epoxidation) and stoichiometry of the oxidizing agent . Alternative routes may involve nucleophilic substitution of epoxide precursors with cyanide ions, though this requires anhydrous conditions to avoid hydrolysis .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : The epoxide protons (C-O-C) typically resonate as a singlet at δ 3.1–3.3 ppm, while the methyl group on the epoxide appears as a singlet at δ 1.4–1.6 ppm. The acetonitrile proton is absent due to the nitrile group.
- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, and the epoxide carbons at δ 45–55 ppm.
- FTIR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~840–880 cm⁻¹ (epoxide ring vibration).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 111 (C₅H₇NO) with fragmentation patterns showing loss of the epoxide oxygen (Δmlz 16) .
Q. How do the epoxide and nitrile groups dictate reactivity in common transformations?
- Epoxide Ring-Opening : Reacts with nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example, treatment with sodium azide yields 2-(2-methyl-2-azidopropyl)acetonitrile, a precursor to amines .
- Nitrile Reactions : Hydrolysis with HCl/H₂O produces 2-(2-methyloxiran-2-yl)acetic acid, while catalytic hydrogenation (H₂/Pd) yields the corresponding amine.
Note : Competing reactions (e.g., epoxide polymerization) require careful control of stoichiometry and temperature .
Advanced Research Questions
Q. How can computational modeling predict stereochemical outcomes in epoxide ring-opening reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model transition states and predict regioselectivity. For example:
- Nucleophilic Attack : The nitrile group’s electron-withdrawing effect directs nucleophiles to the less substituted epoxide carbon due to lower energy barriers.
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, favoring trans-opening products. Validation via experimental ¹H NMR coupling constants (J = 2–4 Hz for trans) is critical .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition assays may arise from:
- Solvent Interference : DMSO (common solvent) can denature proteins. Use lower concentrations (<1% v/v) or alternative solvents (e.g., acetonitrile).
- Epoxide Hydrolysis : Degradation products (e.g., diols) may confound results. Validate compound stability via LC-MS before assays.
- Positive Controls : Compare with known epoxide-based inhibitors (e.g., carfilzomib derivatives) to benchmark activity .
Q. How is this compound utilized in targeted drug synthesis?
The compound serves as a key intermediate in proteasome inhibitors (e.g., carfilzomib analogs):
- Step 1 : Epoxide ring-opening with a peptide-based nucleophile forms a covalent bond with the proteasome’s active site.
- Step 2 : The nitrile group enhances electrophilicity, promoting irreversible binding.
Optimization : Adjusting methyl substitution on the epoxide improves metabolic stability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
